Aristolochic acid
Overview
Description
Aristolochic acid is a family of naturally occurring compounds found in the Aristolochiaceae plant family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent carcinogenic, mutagenic, and nephrotoxic properties . Historically, this compound-containing plants have been used in traditional medicine across various cultures, including Chinese herbal medicine, to treat a range of ailments .
Mechanism of Action
Aristolochic acid (AA), also known as Aristolochia or this compound A, is a naturally occurring compound found in many plant species of the Aristolochiaceae family . Despite its potential health risks, it has been used in traditional medicine for centuries . This article aims to provide an overview of the mechanism of action, pharmacokinetics, and environmental influences on the action of this compound.
Target of Action
The primary targets of AA are the kidneys and the liver . Within the kidney, necrotic and apoptotic cell death occurs exclusively in the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .
Mode of Action
It is known that aa acts as a potent carcinogen and nephrotoxin . The carcinogenic effects of AA are thought to be a result of mutation of the tumor suppressor gene TP53 . This mutation seems to be unique to AA-associated carcinogenesis . Furthermore, AA can induce hepatocellular damage by activating the AHR pathway, which further generates ROS and activates the NRF2 pathway .
Biochemical Pathways
AA affects several biochemical pathways. In hepatocytes, AA activates NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AA activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis . AA also induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .
Pharmacokinetics
AA is absorbed and distributed quickly in vivo . The plasma concentration-time curve fits with the open two-compartment model and one-compartment model, respectively . The elimination of AA has a relationship with the dosage, with the low dose group eliminating more quickly than the high dose group .
Result of Action
The result of AA’s action is severe nephropathy, and urological and hepatobiliary cancers . These conditions are often recurrent and characterized by the prominent mutational fingerprint of AA . AA causes otherwise rare urothelial carcinomas of the upper urinary tract, whereas its nephrotoxic effects in the kidney lead to irreversible chronic renal disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AA. Herbal medicinal products that contain AA continue to be manufactured and marketed worldwide with inadequate regulation, and possible environmental exposure routes receive little attention . As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AA exposure will have far-reaching negative effects on the disease trends of AA-associated cancers .
Biochemical Analysis
Biochemical Properties
Aristolochic acid interacts with various enzymes, proteins, and other biomolecules. It is metabolized by oxidation and reduction pathways, or phase I metabolism . The reduction of this compound I produces aristolactam I, which has been observed in the urine . Further processing of aristolactam I by O-demethylation results in aristolactam Ia, the primary metabolite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins to induce genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes . It can also cause hepatic injury through oxidative stress, as well as mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After continuous intraperitoneal injection of this compound solution for 28 days, the swollen and necrotic renal tubular epithelial cells were histologically observed . In addition, blood urea nitrogen (BUN) and creatinine (Cre) were significantly increased, indicating this compound could induce serious kidney lesions in broilers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days . This is a daily dose of approximately 0.015 mg/kg bw for a 60 kg person .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of this compound I .
Subcellular Localization
It is known that this compound can suppress NF-κB activity in normal human cells , which may partially account for the reported anti-inflammatory effects of some plants from the genus Aristolochia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aristolochic acid involves several steps, including the nitration of phenanthrene derivatives followed by methoxylation and carboxylation. One common synthetic route starts with the nitration of 1,2,3,4-tetrahydrophenanthrene, followed by oxidation to form the corresponding nitrophenanthrene carboxylic acid .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Aristolochia and Asarum plants, is a more prevalent method. Techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are used to isolate this compound from these plants .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aristolactams.
Reduction: Nitroreduction reactions convert this compound to N-hydroxyaristolactams.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nitroreductase enzymes or chemical reducing agents like zinc and hydrochloric acid are used.
Major Products:
Oxidation: Aristolactams.
Reduction: N-hydroxyaristolactams and other reduced derivatives.
Scientific Research Applications
Aristolochic acid has been extensively studied for its biological and toxicological properties. Some key applications include:
Comparison with Similar Compounds
Aristolactams: Reduced derivatives of Aristolochic acid with similar toxicological profiles.
Nitrophenanthrene Carboxylic Acids: Structurally related compounds with varying degrees of toxicity.
Uniqueness: this compound is unique due to its potent nephrotoxic and carcinogenic properties, which are more pronounced compared to other similar compounds. Its ability to form stable DNA adducts and induce specific mutational signatures sets it apart from other nitrophenanthrene carboxylic acids .
Properties
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQZRXNYIEMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040969 | |
Record name | Aristolochic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-67-7 | |
Record name | Aristolochic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |
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Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Aristolochic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |
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Record name | ARISTOLOCHIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aristolochic acid A interact with its target and what are the downstream effects?
A1: AA A is metabolized in the body to form aristolactam I, which binds to DNA, forming adducts primarily at adenine bases []. This DNA damage disrupts cellular processes and can lead to mutations, ultimately contributing to both nephrotoxicity and carcinogenicity [, ].
Q2: What are the known toxic effects of this compound A?
A2: AA A is a potent nephrotoxin, causing this compound nephropathy (AAN), a serious condition characterized by renal fibrosis, kidney failure, and an increased risk of urothelial cancer [, , , ].
Q3: What evidence links Aristolochia use to human diseases?
A3: Multiple studies have identified a unique mutational signature in the TP53 gene of patients with urothelial cancer who have a history of using Aristolochia-containing herbal remedies []. This specific mutation pattern, coupled with the detection of aristolactam-DNA adducts in their tissues, provides strong evidence for the causal link between AA A exposure and cancer development [, ].
Q4: Have there been documented cases of Aristolochia-induced toxicity?
A4: Yes, a significant case involved Belgian women who developed severe nephropathy after consuming slimming pills containing Aristolochia fangchi []. This incident brought significant attention to the dangers of AA A and spurred further research into its toxic effects [, ].
Q5: What are the long-term health risks associated with this compound A exposure?
A5: Even low-level exposure to AA A can lead to irreversible kidney damage and significantly increase the risk of developing urothelial cancer, even decades after exposure [, ].
Q6: Are there any known biomarkers for monitoring this compound A-induced toxicity?
A6: Aristolactam-DNA adducts in renal tissue serve as a long-lasting biomarker of AA A exposure []. Researchers are also investigating other potential biomarkers, particularly urinary markers, for early detection and monitoring of AAN [, ].
Q7: What is being done to address the risks associated with Aristolochia herbs?
A7: Several countries have banned the use of Aristolochia-containing herbal medicines []. Public awareness campaigns are crucial to educate people about the risks associated with these plants and to encourage the use of safer alternatives [].
Q8: What is the molecular formula and weight of this compound A?
A8: The molecular formula of AA A is C17H11NO7, and its molecular weight is 341.28 g/mol.
Q9: What spectroscopic data is available for this compound A?
A9: Various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize AA A [, ]. These techniques provide detailed information about the compound's structure, including the presence of specific functional groups like the nitro group and the carboxylic acid group [, ].
Q10: What analytical methods are used to detect and quantify this compound A in plant material and biological samples?
A10: High-performance liquid chromatography (HPLC), often coupled with MS or ultraviolet (UV) detection, is widely employed for the sensitive and specific detection and quantification of AA A in various matrices, including plant extracts, herbal remedies, and biological fluids [, , , ].
Q11: What are the challenges in analyzing this compound A in complex matrices?
A11: Analyzing AA A in complex matrices like herbal remedies can be challenging due to the presence of other compounds that may interfere with the analysis [, ]. Efficient extraction and purification techniques are essential to isolate AA A and ensure accurate quantification [, ].
Q12: How do structural modifications of this compound A affect its activity?
A12: Research on AA A analogues has shown that even minor structural modifications can significantly impact the compound's toxicity []. Understanding the SAR of AA A is crucial for developing safer analogues with potential therapeutic benefits [].
Q13: What are the challenges in developing safer this compound A analogues?
A13: The challenge lies in identifying structural modifications that eliminate or drastically reduce the nephrotoxicity and carcinogenicity of AA A while preserving or enhancing its potential therapeutic properties.
Q14: Does Aristolochia have any known ecological roles?
A15: Some Aristolochia species engage in unique pollination strategies, attracting and trapping insects within their flowers to facilitate pollination [, ]. This specialized relationship highlights the ecological significance of these plants despite their toxicity.
Q15: Are there any environmental concerns related to Aristolochia?
A16: While Aristolochia species are found naturally in various parts of the world, their use in traditional medicine and potential for contamination of other plant materials raise concerns about their environmental impact and the potential for human exposure [].
Q16: Are there any safe and effective alternatives to Aristolochia-containing remedies?
A16: Yes, depending on the specific traditional use, safer and potentially effective alternatives from other plant sources or synthetic drugs are available. It is crucial to consult with healthcare professionals for appropriate diagnosis and treatment options.
Q17: What research tools and resources are available for studying Aristolochia and this compound A?
A19: Researchers utilize various resources, including botanical gardens, herbarium specimens, and online databases, to study the taxonomy, distribution, and chemical composition of different Aristolochia species []. Advanced analytical techniques, cell culture models, and animal models are employed to investigate the biological activity and toxicity of AA A [, , , ].
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